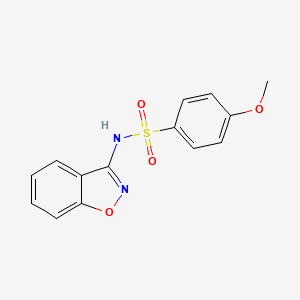

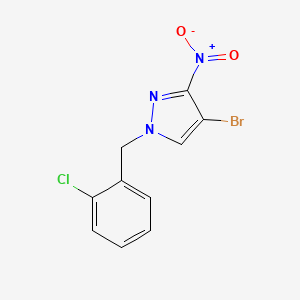

N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzisoxazole derivatives are a significant class of compounds in medicinal chemistry. They exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities . The distinct benzisoxazole molecules are often used as building blocks in a variety of core structures to support trials in therapeutic applications .

Synthesis Analysis

Benzisoxazole may be prepared from inexpensive salicylaldehyde, via a base-catalyzed room temperature reaction with hydroxylamine-O-sulfonic acid .Molecular Structure Analysis

Benzisoxazole is an aromatic organic compound with a molecular formula C7H5NO containing a benzene-fused isoxazole ring structure .Chemical Reactions Analysis

The relatively weak N-O bond in benzisoxazoles can be cleaved by a strong base to yield a 2-hydroxybenzonitrile species .Physical And Chemical Properties Analysis

Benzisoxazole is a colorless liquid with a density of 1.18 g/cm3. It has a boiling point of 35 to 38 °C (at 2.67 hPa) or 101-102 °C (at 2 kPa) .Wissenschaftliche Forschungsanwendungen

Anti-glycation Activity

Benzisoxazole analogues, including N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide, exhibit promising anti-glycation activities . This makes them potential candidates for the treatment of diseases related to protein glycation, such as diabetes and Alzheimer’s disease.

Anticancer Activity

Benzisoxazole molecules have shown promising anticancer activities . They can potentially be used in the development of new anticancer drugs. For instance, certain 1,2-benzisothiazol-3-one derivatives have shown significant inhibitory activity against caspase-3, a crucial mediator of apoptosis (programmed cell death) in cancer .

Antibacterial Activity

These compounds also exhibit antibacterial activities , making them potential candidates for the development of new antibiotics. This is particularly important in the era of increasing antibiotic resistance.

Anti-inflammatory Activity

Benzisoxazole analogues have demonstrated anti-inflammatory activities . They could potentially be used in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Anticonvulsant Activity

The 1,2-benzisoxazole-embedded drug molecules such as risperidone and zonisamide are exhibited as anticonvulsant actions . This suggests that N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide could potentially be used in the treatment of epilepsy and other seizure disorders.

Antipsychotic Activity

Benzisoxazole derivatives have shown affinity for serotonergic and dopaminergic receptors , suggesting their potential use as antipsychotic agents. This could be particularly useful in the treatment of mental health disorders such as schizophrenia.

Drug Metabolism

It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug and intensity of drug metabolism . This suggests that N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide could be used to enhance the efficacy of other drugs.

Synthetic Chemistry

These scaffolds and their analogues are extended for the utilization towards fabrication of a spectrum of functional materials in synthetic chemistry . This suggests that N-1,2-benzisoxazol-3-yl-4-methoxybenzenesulfonamide could be used in the synthesis of a wide range of other compounds.

Wirkmechanismus

Target of Action

Benzisoxazole molecules have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzisoxazole derivatives have been reported to exhibit various biological activities, including anti-glycation, anticancer, antibacterial, and anti-inflammatory effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the reported biological activities of benzisoxazole derivatives, it can be inferred that the compound may influence pathways related to glycation, cancer progression, bacterial growth, and inflammation .

Result of Action

The reported biological activities of benzisoxazole derivatives suggest that the compound may have effects at both the molecular and cellular levels .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,2-benzoxazol-3-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-19-10-6-8-11(9-7-10)21(17,18)16-14-12-4-2-3-5-13(12)20-15-14/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHFFODHGCDFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furylmethyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5821738.png)

![4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde](/img/structure/B5821749.png)

![1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole](/img/structure/B5821768.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5821771.png)

![2-methyl-N'-{4-[(1-methyl-1H-imidazol-2-yl)thio]-3-nitrobenzylidene}benzohydrazide](/img/structure/B5821772.png)

![N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5821779.png)

![2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5821791.png)

![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B5821821.png)

![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5821822.png)